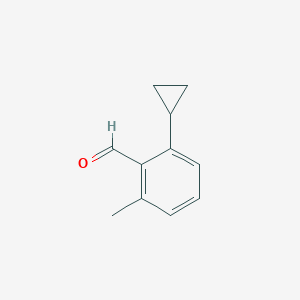
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate is a compound that features a unique combination of functional groups, including a carbamate, a bromine-substituted imidazole, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of methyl-phenyl-carbamic acid chloride with 2-bromo-imidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include different oxidation states of the imidazole ring, such as imidazolium salts or reduced imidazole derivatives.
Hydrolysis: Products include the corresponding amine and carboxylic acid from the hydrolysis of the carbamate group.
Applications De Recherche Scientifique
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted imidazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-phenyl-carbamic Acid Imidazol-1-yl Ester: Lacks the bromine substitution, which may result in different reactivity and biological activity.
Phenyl-carbamic Acid 2-bromo-imidazol-1-yl Ester: Lacks the methyl group, which may affect its solubility and pharmacokinetic properties.
Methyl-phenyl-carbamic Acid 2-chloro-imidazol-1-yl Ester: Substitutes chlorine for bromine, which may lead to differences in reactivity and biological effects.
Uniqueness
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the bromine atom on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C11H10BrN3O2 |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10BrN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-13-10(15)12/h2-8H,1H3 |
Clé InChI |
VSHSFRHPPNOGQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)ON2C=CN=C2Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Chloro-5'-nitro-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8272056.png)










